molecular formula C11H20N2O3 B1393544 Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS No. 1255147-73-9

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate

Cat. No. B1393544
CAS RN: 1255147-73-9
M. Wt: 228.29 g/mol
InChI Key: JGCIQHSEGIAOBO-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered diazepane ring with a carbonyl group at the 5-position, a tert-butyl ester at the 1-position, and a methyl group at the 2-position .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 228.29 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Synthesis and Chemical Properties

  • A practical synthesis of a structurally related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was established for Rho–kinase inhibitor K-115 production. This synthesis showcases the utility of 1,4-diazepane derivatives in pharmaceutical intermediates (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
  • Research has explored the synthesis of radioligands like [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate for studying diazepam-insensitive benzodiazepine receptors, highlighting the significance of tert-butyl diazepane derivatives in neuropharmacology (He et al., 1994).

Applications in Medicinal Chemistry and Pharmacology

  • The preparation of [3H]-labelled tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate (TCIB) demonstrates the use of tert-butyl diazepane derivatives as ligands for studying specific subtypes of benzodiazepine receptors, crucial for understanding receptor function and drug development (Gu et al., 1992).

Development of Novel Synthetic Routes and Molecules

  • The intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate was explored to create saturated fused aza heterocycles, indicating the potential of tert-butyl diazepane derivatives in developing new organic compounds (Moskalenko & Boev, 2014).
  • Synthesis of trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetics using tert-butyl diazepane derivatives illustrates their use in creating novel molecular scaffolds for biologically relevant topologies, crucial in peptide mimetics research (Weitz, Pellegrini, Mierke, & Chorev, 1997).

Advanced Imaging and Diagnostic Techniques

  • Radioligands based on tert-butyl diazepane derivatives, like [123I]labelled analogues of Ro 15-4513, are used for studying diazepam-insensitive benzodiazepine receptors, signifying their importance in advanced imaging technologies (Katsifis et al., 1999).

Safety and Hazards

The safety information available indicates that Tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8-7-12-9(14)5-6-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCIQHSEGIAOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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